molecular formula C20H22N4O B2760164 7-[(4-Methylpiperazin-1-yl)-pyridin-4-ylmethyl]quinolin-8-ol CAS No. 315697-74-6

7-[(4-Methylpiperazin-1-yl)-pyridin-4-ylmethyl]quinolin-8-ol

Cat. No. B2760164
CAS RN: 315697-74-6
M. Wt: 334.423
InChI Key: NQXCTRCPZLXMMO-UHFFFAOYSA-N
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Description

7-[(4-Methylpiperazin-1-yl)-pyridin-4-ylmethyl]quinolin-8-ol is a chemical compound that belongs to the quinoline family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Anticorrosive Materials

Quinoline derivatives, due to their high electron density, are widely utilized as anticorrosive materials. These compounds effectively adsorb and form stable chelating complexes with surface metallic atoms through coordination bonding, showcasing good effectiveness against metallic corrosion. The introduction of polar substituents like hydroxyl, methoxy, and amino groups enhances their adsorption capabilities, providing a protective layer against corrosion (Verma, Quraishi, & Ebenso, 2020).

Dipeptidyl Peptidase IV Inhibitors

Quinoline derivatives are explored for their role as dipeptidyl peptidase IV (DPP IV) inhibitors, offering a new avenue in the treatment of type 2 diabetes mellitus (T2DM). The search for new DPP IV inhibitors is intense, highlighting the importance of quinoline structures in developing antidiabetic drugs. The perfect inhibitor for T2DM treatment would inhibit GLP-1 and GIP degradation by DPP IV without affecting the activity of the protease in other substrates (Mendieta, Tarragó, & Giralt, 2011).

Optical Sensors

Pyrimidine derivatives, often synthesized from quinoline structures, have found extensive applications in the development of optical sensors. Their ability to form coordination as well as hydrogen bonds makes them suitable for sensing materials, demonstrating significant biological and medicinal applications beyond their sensing capabilities (Jindal & Kaur, 2021).

Immune Response Modifiers

Quinoline derivatives, particularly imiquimod, act as immune response modifiers by inducing cytokines like IFN-α, β, and various interleukins. This unique mechanism makes them potent agents for treating various cutaneous diseases by stimulating cell-mediated immune responses, highlighting their therapeutic potential beyond traditional pharmacological applications (Syed, 2001).

Antitumoral and Antibiotics

Quinoxalines, a class of compounds related to quinolines, have been investigated for their antitumoral properties and use as antibiotics. These studies underline the potential of quinoxaline compounds in developing new treatments for cancer and bacterial infections, showcasing the broad therapeutic potential of quinoline derivatives (Pareek & Kishor, 2015).

properties

IUPAC Name

7-[(4-methylpiperazin-1-yl)-pyridin-4-ylmethyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-23-11-13-24(14-12-23)19(16-6-9-21-10-7-16)17-5-4-15-3-2-8-22-18(15)20(17)25/h2-10,19,25H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXCTRCPZLXMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC=NC=C2)C3=C(C4=C(C=CC=N4)C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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